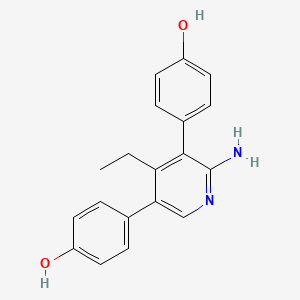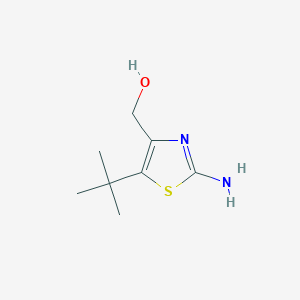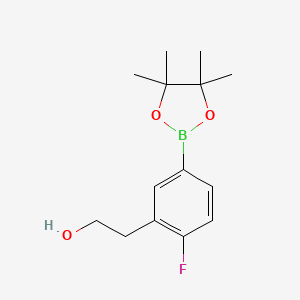
4-Methyl-5-phenyl-1H-imidazol-2-amine hemisulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-phenyl-1H-imidazol-2-amine hemisulfate is a heterocyclic compound with significant importance in various fields of scientific research. This compound is characterized by its imidazole ring structure, which is a common motif in many biologically active molecules. The hemisulfate salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-phenyl-1H-imidazol-2-amine hemisulfate typically involves the cyclization of appropriate precursors. One common method includes the reaction of an amido-nitrile with a suitable aryl aldehyde under nickel-catalyzed conditions. The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-5-phenyl-1H-imidazol-2-amine hemisulfate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and methyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl or methyl positions .
Scientific Research Applications
4-Methyl-5-phenyl-1H-imidazol-2-amine hemisulfate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is utilized in the development of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-5-phenyl-1H-imidazol-2-amine hemisulfate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can inhibit or activate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-Phenyl-1H-imidazol-2-amine
- 5-(4-Methylphenyl)-1H-imidazol-2-amine
- 4-(2-Methyl-1H-imidazol-1-yl)benzylamine
Comparison: Compared to similar compounds, 4-Methyl-5-phenyl-1H-imidazol-2-amine hemisulfate exhibits unique properties due to the presence of both methyl and phenyl groups on the imidazole ring. These substituents influence its chemical reactivity, solubility, and biological activity, making it distinct and valuable for specific research applications .
Properties
Molecular Formula |
C20H24N6O4S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
5-methyl-4-phenyl-1H-imidazol-2-amine;sulfuric acid |
InChI |
InChI=1S/2C10H11N3.H2O4S/c2*1-7-9(13-10(11)12-7)8-5-3-2-4-6-8;1-5(2,3)4/h2*2-6H,1H3,(H3,11,12,13);(H2,1,2,3,4) |
InChI Key |
FYNLBLMUQIUPNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)N)C2=CC=CC=C2.CC1=C(N=C(N1)N)C2=CC=CC=C2.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


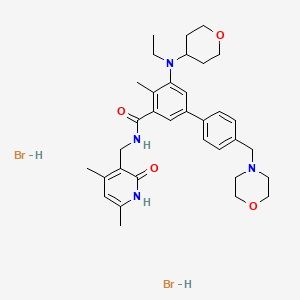


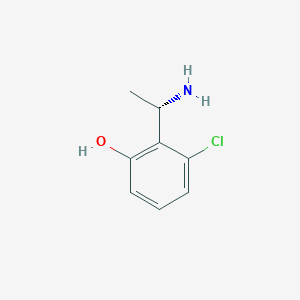
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine hydrochloride](/img/structure/B12963639.png)
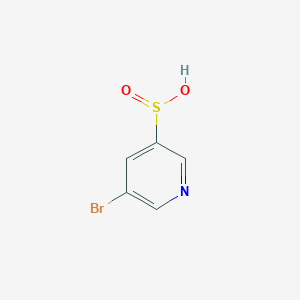
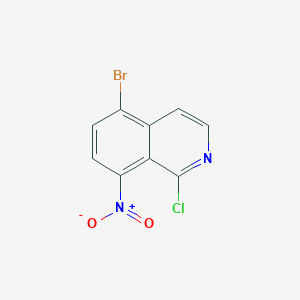
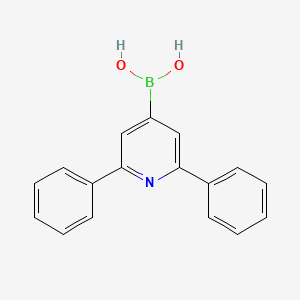
![1-buta-1,3-dien-2-yl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B12963664.png)
